Thiol-PEG-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiol-PEG-acid can be synthesized through several methods. One common approach involves the thiolation of hydroxyl-functional polymers. This process typically uses unsymmetrical disulfides to convert hydroxyl groups into thiol groups . Another method involves the acylation of thiols to form thioesters and thioacids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale thiolation reactions. These reactions are optimized for high yield and purity, utilizing robust reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Thiol-PEG-acid undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Thiol groups can react with alkyl halides or maleimides under mild conditions
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers or other substituted products
Scientific Research Applications
Thiol-PEG-acid has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of hydrogels.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in surface functionalization and the production of PEGylated materials.
Mechanism of Action
The mechanism of action of Thiol-PEG-acid involves its ability to form stable conjugates with other molecules through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with gold nanoparticles or other thiol-reactive surfaces, while the carboxylic acid group can participate in amide bond formation with amine groups . These interactions enable the compound to serve as a versatile linker in various applications .
Comparison with Similar Compounds
- MercaptoPEG acid
- Mercaptopolyethylene glycol carboxylic acid
- Mercaptopolyoxyethylene acetic acid
- Thio-PEG
- Thiol-PEG-carboxylate
Uniqueness: Thiol-PEG-acid is unique due to its heterobifunctional nature, which allows it to participate in a wide range of chemical reactions and form stable conjugates with various molecules. This versatility makes it particularly valuable in bioconjugation, drug delivery, and surface functionalization applications .
Properties
CAS No. |
165729-81-7 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
0 |
Origin of Product |
United States |
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